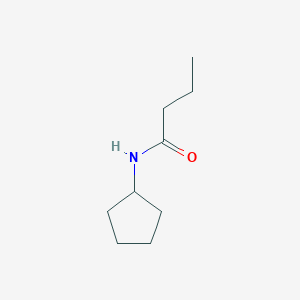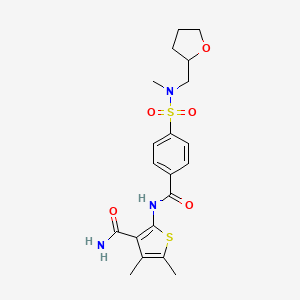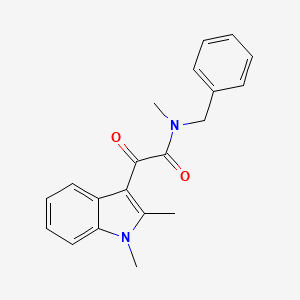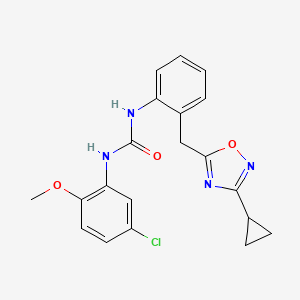![molecular formula C21H21N3O4S B2457366 Acétate de méthyle 2-[6-acétamido-2-(3-phénylpropanoylimino)-1,3-benzothiazol-3-yl] CAS No. 941872-04-4](/img/structure/B2457366.png)
Acétate de méthyle 2-[6-acétamido-2-(3-phénylpropanoylimino)-1,3-benzothiazol-3-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate, also known as Methyl ABT-199, is a small molecule inhibitor that selectively binds to B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for blocking programmed cell death, or apoptosis, in cancer cells. ABT-199 has shown promise as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 selectively binds to the hydrophobic groove of BCL-2 proteins, preventing them from blocking apoptosis. By inhibiting BCL-2 proteins, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 induces programmed cell death in cancer cells, leading to tumor regression. This mechanism of action is highly specific, targeting only cancer cells that overexpress BCL-2 proteins, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has been shown to induce apoptosis in cancer cells by selectively inhibiting BCL-2 proteins. This leads to several biochemical and physiological effects, including tumor regression, decreased cell proliferation, and increased sensitivity to chemotherapy. Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has also been shown to have minimal toxicity in normal cells, making it a promising targeted therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has several advantages for lab experiments, including its high specificity and potency in targeting BCL-2 proteins. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has some limitations, including its high cost and limited availability for research purposes. Additionally, its mechanism of action may not be effective in all types of cancer, limiting its potential as a broad-spectrum cancer therapy.
Orientations Futures
Future research on Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 could focus on several areas, including the development of more efficient synthesis methods, the identification of biomarkers that predict response to the drug, and the exploration of combination therapies with other targeted agents. Additionally, further clinical trials could investigate the efficacy of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 in treating other types of cancer, as well as its potential for use in combination with chemotherapy or immunotherapy. Overall, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has shown promise as a targeted therapy for cancer and warrants further investigation in future research.
Méthodes De Synthèse
The synthesis of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 involves several steps, including the condensation of 2-aminobenzothiazole with 2-acetylbenzoic acid, followed by the addition of phenylalanine and acetic anhydride. The resulting product is then treated with methyl iodide to yield Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Catalyseur d'hydrogénation asymétrique
Acétate de méthyle 2-[6-acétamido-2-(3-phénylpropanoylimino)-1,3-benzothiazol-3-yl] : sert de substrat pour les réactions d'hydrogénation asymétrique. Les chercheurs ont développé une procédure pratique pour sa préparation. En présence de catalyseurs au rhodium avec des ligands amidophosphite disponibles synthétiquement, ce composé subit une hydrogénation asymétrique. Le processus donne une énantiosélectivité élevée (jusqu'à 99,5 % ee) et une conversion complète .
Activité antitumorale et cytotoxique
Dans le domaine de la chimie médicinale, les dérivés du thiazole ont attiré l'attention en raison de leurs diverses activités biologiques. Bien que ce composé spécifique n'ait pas été étudié directement, les thiazoles apparentés ont montré des effets antitumoraux et cytotoxiques. Par exemple, certains arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique ont présenté une activité puissante contre les cellules cancéreuses de la prostate .
Potentiel antibactérien et antituberculeux
Bien que des études directes sur l'acétate de méthyle 2-[6-acétamido-2-(3-phénylpropanoylimino)-1,3-benzothiazol-3-yl] soient rares, ses caractéristiques structurales suggèrent des propriétés antibactériennes et antituberculeuses potentielles. Les chercheurs ont exploré des dérivés phosphorylés de composés apparentés, qui pourraient servir de pistes pour de nouveaux agents antimicrobiens .
Propriétés
IUPAC Name |
methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14(25)22-16-9-10-17-18(12-16)29-21(24(17)13-20(27)28-2)23-19(26)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNGCNYICZDODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)




![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)

![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)

![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2457306.png)
